2-Methylveratraldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

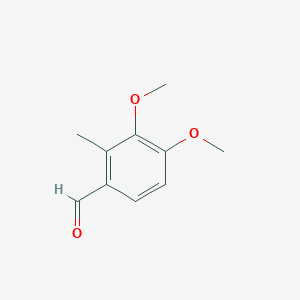

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPDVKKZRJAMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468978 | |

| Record name | 2-METHYLVERATRALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51234-09-4 | |

| Record name | 2-METHYLVERATRALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3,4-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-methyl-3,4-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore various synthetic strategies, delving into the mechanistic underpinnings of each approach and providing detailed, field-tested experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. All key claims and methodologies are supported by citations to authoritative sources.

Introduction: The Significance of 2-Methyl-3,4-dimethoxybenzaldehyde

2-Methyl-3,4-dimethoxybenzaldehyde is a key aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of more complex organic molecules. Its unique substitution pattern, featuring a methyl group and two methoxy groups on the benzene ring, makes it a valuable precursor in the pharmaceutical industry for the development of novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of intricate molecular architectures. A thorough understanding of its synthesis is therefore paramount for chemists engaged in medicinal chemistry and process development.

This guide will focus on the most practical and efficient methods for the preparation of 2-methyl-3,4-dimethoxybenzaldehyde, with a particular emphasis on formylation reactions of the corresponding precursor, 2,3-dimethoxytoluene.

The Precursor: Synthesis and Properties of 2,3-Dimethoxytoluene

The primary starting material for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde is 2,3-dimethoxytoluene, also known as 3-methylveratrole.[1] This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

Several established routes exist for the synthesis of 2,3-dimethoxytoluene. One common method involves the methylation of 2-methoxy-3-methylphenol using methylating agents such as methyl bromide under basic conditions.[2] Another pathway utilizes the catalytic reduction of 2,3-dimethoxybenzaldehyde to convert the aldehyde functional group into a methyl group.[2]

Table 1: Physical and Chemical Properties of 2,3-Dimethoxytoluene

| Property | Value | Reference |

| CAS Number | 4463-33-6 | [1][3][4] |

| Molecular Formula | C₉H₁₂O₂ | [1][3] |

| Molecular Weight | 152.19 g/mol | [3] |

| Boiling Point | 202-203 °C | [3] |

| Density | 1.025 g/mL at 25 °C | |

| Refractive Index | n20/D 1.514 | [3] |

Synthetic Strategies for 2-Methyl-3,4-dimethoxybenzaldehyde

The introduction of a formyl (-CHO) group onto the aromatic ring of 2,3-dimethoxytoluene is the key transformation to obtain 2-methyl-3,4-dimethoxybenzaldehyde. This is typically achieved through electrophilic aromatic substitution reactions known as formylations. The electron-donating nature of the two methoxy groups and the methyl group activates the benzene ring, facilitating the attack by a suitable formylating agent. The primary challenge lies in achieving regioselectivity, directing the formylation to the desired position (position 4).

This guide will detail the following key formylation reactions:

-

The Vilsmeier-Haack Reaction

-

The Gattermann Reaction

-

The Duff Reaction

The Vilsmeier-Haack Reaction: A Versatile Formylation Method

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5][6] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[5][7][8]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dimethoxytoluene attacks the electrophilic carbon of the Vilsmeier reagent.[5]

-

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethoxytoluene

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. The Vilsmeier reagent will form as a solid or a thick paste.

-

Reaction with Substrate: To this mixture, add a solution of 2,3-dimethoxytoluene in a minimal amount of anhydrous DMF dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a suitable base, such as sodium acetate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Causality of Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous conditions are crucial to prevent its decomposition and ensure a high yield of the desired product.

-

Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition at low temperature is necessary to control the reaction rate and prevent side reactions.

-

Aqueous Workup: The hydrolysis of the iminium intermediate is a critical step to form the final aldehyde. The use of a basic solution during workup neutralizes the acidic byproducts of the reaction.

The Gattermann Reaction: An Alternative Formylation Route

The Gattermann reaction provides another avenue for the formylation of aromatic compounds.[9] The classical Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9] However, due to the high toxicity of HCN, a safer modification, known as the Adams modification, is more commonly employed. This modification generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[10][11]

Mechanism:

The Gattermann reaction proceeds through the formation of an electrophilic species, which is believed to be formimidoyl chloride or a related complex. This electrophile then attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.

Experimental Protocol: Gattermann Formylation of 2,3-Dimethoxytoluene (Adams Modification)

-

Setup: In a dry, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place anhydrous aluminum chloride (AlCl₃) and a suitable anhydrous solvent (e.g., benzene or 1,2-dichloroethane).

-

Addition of Substrate: Add 2,3-dimethoxytoluene to the stirred suspension.

-

Generation of HCN: Carefully add zinc cyanide (Zn(CN)₂) to the mixture.

-

Reaction Initiation: Introduce a stream of dry hydrogen chloride (HCl) gas into the reaction mixture while maintaining a low temperature (e.g., 0-5 °C).

-

Reaction Progression: Continue stirring at a controlled temperature for several hours. Monitor the reaction's completion using TLC.

-

Workup: Decompose the reaction complex by carefully adding ice and then dilute hydrochloric acid.

-

Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude aldehyde is then purified by distillation under reduced pressure or by column chromatography.

Causality of Experimental Choices:

-

In Situ Generation of HCN: The use of zinc cyanide and HCl to generate HCN in situ is a critical safety measure that avoids the handling of highly toxic and volatile liquid HCN.[10][11]

-

Lewis Acid Catalyst: The Lewis acid (AlCl₃) is essential for activating the formylating agent and promoting the electrophilic attack on the aromatic ring.

-

Low-Temperature Reaction: The reaction is often carried out at low temperatures to control the reactivity of the reagents and minimize the formation of byproducts.

The Duff Reaction: Formylation of Phenols and Activated Aromatics

The Duff reaction, or hexamine aromatic formylation, utilizes hexamethylenetetramine (hexamine) as the formyl carbon source.[12] This reaction is particularly effective for the formylation of highly activated aromatic compounds like phenols, but it can also be applied to other electron-rich arenes.[12] The reaction typically requires acidic conditions, often using glycerol and boric acid or acetic acid.[13]

Mechanism:

The reaction mechanism is complex but is thought to involve the protonated hexamine ring opening to form an iminium ion electrophile. This electrophile then attacks the aromatic ring. A subsequent intramolecular redox reaction and hydrolysis lead to the final aldehyde product.[12]

Experimental Protocol: Duff Reaction for Aromatic Formylation

-

Reaction Mixture: In a round-bottom flask, combine the aromatic substrate (e.g., a phenol derivative that could be a precursor to 2,3-dimethoxytoluene), hexamethylenetetramine, and a suitable acidic medium such as a mixture of glycerol and boric acid or glacial acetic acid.

-

Heating: Heat the reaction mixture to a high temperature (typically 150-160 °C) for a specified period.[13]

-

Hydrolysis: After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid.

-

Isolation: The product aldehyde is often volatile with steam and can be isolated by steam distillation.[13] Alternatively, the product can be extracted with an organic solvent.

-

Purification: The crude product is then purified by standard methods such as recrystallization or chromatography.

Causality of Experimental Choices:

-

Hexamine as Formyl Source: Hexamine serves as a convenient and solid source of the formyl group, avoiding the use of more hazardous reagents.

-

Acidic Medium: The acidic environment is necessary to protonate hexamine and initiate the formation of the reactive electrophile.

-

High Temperature: The Duff reaction generally requires high temperatures to proceed at a reasonable rate.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Formylation Methods

| Feature | Vilsmeier-Haack Reaction | Gattermann Reaction | Duff Reaction |

| Reagents | DMF, POCl₃ | Zn(CN)₂, HCl, AlCl₃ | Hexamine, Acid |

| Reaction Conditions | Mild to moderate | Low temperature | High temperature |

| Substrate Scope | Electron-rich aromatics | Activated aromatics | Phenols, highly activated aromatics |

| Yield | Generally good to excellent | Variable, can be good | Often moderate to low |

| Safety Concerns | POCl₃ is corrosive | In situ generation of toxic HCN | High reaction temperatures |

Spectroscopic Characterization of 2-Methyl-3,4-dimethoxybenzaldehyde

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Table 3: Spectroscopic Data for 2-Methyl-3,4-dimethoxybenzaldehyde

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~10.2 (s, 1H, -CHO), 7.4-7.0 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 6H, 2x -OCH₃), 2.3 (s, 3H, -CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~190 (-CHO), 160-120 (Ar-C), 60-55 (2x -OCH₃), ~20 (-CH₃) ppm |

| IR (KBr) | ~1680 cm⁻¹ (C=O stretch, aldehyde), ~2850, 2750 cm⁻¹ (C-H stretch, aldehyde), ~1270, 1020 cm⁻¹ (C-O stretch, ether) |

| Mass Spectrometry | m/z = 180 (M⁺) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The data presented here are typical values.

Conclusion

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be effectively achieved through various formylation methods, with the Vilsmeier-Haack reaction often being the preferred choice due to its versatility, generally good yields, and milder reaction conditions compared to the Gattermann and Duff reactions. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and safety considerations. Thorough purification and spectroscopic characterization are essential to ensure the high quality of the final product, which is crucial for its application in pharmaceutical and fine chemical synthesis.

References

- 1. CAS 4463-33-6: 2,3-Dimethoxytoluene | CymitQuimica [cymitquimica.com]

- 2. 2,3-Dimethoxytoluene | 4463-33-6 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. Duff reaction - Wikipedia [en.wikipedia.org]

- 13. scholarworks.uni.edu [scholarworks.uni.edu]

An In-Depth Technical Guide to the Characterization of 2-Methylveratraldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the novel aromatic compound, 2-Methylveratraldehyde (2,3-dimethoxy-6-methylbenzaldehyde). As a specialized derivative of veratraldehyde, this molecule holds potential as a building block in pharmaceutical and materials science applications. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, field-proven methodologies. The protocols herein are presented not merely as steps, but as a self-validating system, with causal explanations for experimental choices to ensure reproducibility and scientific integrity. We will cover a strategic synthetic approach, rigorous purification, and multi-platform spectroscopic and chromatographic analysis to unambiguously confirm the structure and purity of this novel compound.

Introduction: Rationale and Potential Significance

Aromatic aldehydes are cornerstone intermediates in organic synthesis. Veratraldehyde (3,4-dimethoxybenzaldehyde) and its derivatives, for example, are precursors to a wide range of biologically active molecules and functional materials.[1] The introduction of a methyl group ortho to a methoxy group, as in the novel compound this compound, is anticipated to introduce significant steric and electronic modifications. These changes can profoundly influence molecular conformation, reactivity, and biological interactions, making it a target of interest for creating new chemical entities.

This guide establishes a robust baseline for the synthesis and characterization of this compound. By providing a detailed and validated set of protocols, we aim to empower researchers to confidently synthesize, purify, and utilize this compound for downstream applications, from fundamental reactivity studies to the development of novel therapeutic agents.

Synthesis and Purification Strategy

The synthesis of this compound requires a regioselective formylation of an appropriately substituted aromatic precursor. An ortho-formylation strategy is the most direct approach.

Synthetic Pathway: Ortho-Formylation of 2,3-Dimethoxytoluene

The chosen pathway is the titanium tetrachloride (TiCl₄) mediated ortho-formylation of 2,3-dimethoxytoluene using dichloromethyl methyl ether (DCME) as the formylating agent. This method is selected for its high regioselectivity, which is often directed to the position ortho to a methoxy group, and its effectiveness with electron-rich aromatic systems.[2]

Detailed Synthesis Protocol

Causality: This protocol leverages the Lewis acidity of TiCl₄ to activate the DCME, creating a highly electrophilic species. The electron-donating methoxy groups of the substrate activate the aromatic ring, facilitating electrophilic substitution. The reaction is conducted at low temperature to control the exothermic reaction and minimize potential side-product formation.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Add 2,3-dimethoxytoluene (1.0 eq). Slowly add titanium tetrachloride (TiCl₄, 2.2 eq) dropwise via syringe. The solution will likely turn a deep color. Stir for 15 minutes.

-

Formylation: Add dichloromethyl methyl ether (DCME, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice water (200 mL) with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize residual acid, and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Flash Column Chromatography

Causality: The crude product will contain the desired aldehyde along with potential minor regioisomers and unreacted starting material. Flash chromatography is the standard and most effective method for separating these components based on their differing polarities.

-

Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (SiO₂).

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate (9:1) eluent system.

-

Loading and Elution: Load the adsorbed crude product onto the column. Elute with the hexane/ethyl acetate (9:1) solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain).

-

Final Concentration: Concentrate the pure fractions under reduced pressure to yield this compound as a solid or oil.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization requires a multi-technique approach. The following sections detail the expected outcomes from key analytical methods. The data presented is exemplary for a compound with this structure, based on analyses of similar molecules like 2,3-dimethoxybenzaldehyde and veratraldehyde.[3][4]

General Properties

| Property | Expected Value | Rationale |

| Molecular Formula | C₁₀H₁₂O₃ | Derived from structural analysis. |

| Molecular Weight | 180.20 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow solid | Typical for aromatic aldehydes.[5] |

| Melting Point | 50-55 °C | Estimated based on similar isomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~10-15 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

Table of Expected NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | H-C=O |

| Aromatic | ~7.2 | Doublet (d) | 1H | Ar-H |

| Aromatic | ~7.0 | Doublet (d) | 1H | Ar-H |

| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | OCH₃ |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H | OCH₃ |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | 3H | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl (C=O) | ~192 | C=O | ||

| Aromatic Quaternary | ~160, ~155 | Ar-C-O | ||

| Aromatic Quaternary | ~135, ~130 | Ar-C | ||

| Aromatic CH | ~125, ~115 | Ar-C-H | ||

| Methoxy (-OCH₃) | ~62, ~56 | OCH₃ | ||

| Methyl (-CH₃) | ~18 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Causality: IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol: IR Spectrum Acquisition (ATR)

-

Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (CH₃, OCH₃) |

| ~2820, ~2720 | Medium-Weak | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1580, ~1460 | Medium | C=C Stretch | Aromatic Ring |

| ~1270, ~1020 | Strong | C-O Stretch | Aryl Ether (-O-CH₃) |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns.

Protocol: MS Analysis (Electron Ionization)

-

Dissolve a small sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into an Electron Ionization (EI) mass spectrometer, often via a Gas Chromatography (GC) inlet.

-

Acquire the mass spectrum.

Expected Mass Spectrum Data

| m/z (mass-to-charge) | Expected Fragment | Interpretation |

| 180 | [M]⁺ | Molecular Ion |

| 179 | [M-H]⁺ | Loss of the aldehyde proton |

| 165 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 151 | [M-CHO]⁺ | Loss of the formyl group |

Chromatographic Purity Assessment

While spectroscopic methods confirm structure, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]

Detailed HPLC Protocol

Causality: This reverse-phase HPLC method separates the target compound from any less polar (earlier eluting) or more polar (later eluting) impurities. UV detection is highly effective due to the strong absorbance of the aromatic aldehyde chromophore.[7]

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or 360 nm.[7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the purified compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a working solution by diluting to ~10 µg/mL.

-

Analysis: Inject the working solution. The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. A self-validating run should show a single, sharp, symmetrical peak.

Integrated Characterization Workflow

The synergy between synthesis, purification, and multi-faceted analysis is critical for validating a novel compound.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of the novel compound this compound. Through a strategic ortho-formylation reaction and rigorous purification, a high-purity sample can be reliably obtained. The subsequent analytical workflow, employing NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of the molecular structure, while HPLC analysis validates its purity. This foundational work provides the scientific community with the necessary tools and data to confidently produce and utilize this compound in future research and development endeavors.

References

- 1. Veratraldehyde | 120-14-9 | Benchchem [benchchem.com]

- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. auroraprosci.com [auroraprosci.com]

spectroscopic data for 2-Methylveratraldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 2-Methylveratraldehyde

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement for advancing research and ensuring product quality. This compound (2-methyl-3,4-dimethoxybenzaldehyde), a derivative of the widely used flavoring agent veratraldehyde, presents a unique substitution pattern whose spectroscopic characteristics are not extensively documented in public databases. This technical guide provides a comprehensive, in-depth analysis of the predicted . By leveraging established principles of spectroscopy and comparative data from its parent compound, veratraldehyde, this document serves as a robust framework for the identification, characterization, and quality control of this specific analyte. We will delve into the nuances of its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) signatures, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural Imperative

This compound is an aromatic aldehyde with the chemical structure 2-methyl-3,4-dimethoxybenzaldehyde. Its core is a benzene ring substituted with an aldehyde group, two methoxy groups, and a methyl group. The precise arrangement of these functional groups dictates its chemical reactivity, biological activity, and physical properties. Spectroscopic analysis is the cornerstone of verifying this arrangement, providing a molecular "fingerprint" that is essential for synthesis validation, purity assessment, and regulatory compliance.

This guide is structured to provide not just data, but a field-proven rationale for interpreting that data. The spectroscopic predictions herein are derived from the known empirical data of veratraldehyde (3,4-dimethoxybenzaldehyde)[1][2][3] and established principles of substituent effects in spectroscopy.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for the rapid identification of functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group, aromatic ring, and C-H bonds.

Predicted IR Absorption Data

The introduction of a methyl group adjacent to the aldehyde function on the veratraldehyde scaffold is predicted to have minimal impact on the primary functional group frequencies but will introduce its own characteristic vibrations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| Aldehyde C-H | C-H Stretch | ~2850 and ~2750 | Medium | The characteristic Fermi doublet for an aldehyde C-H bond. |

| Alkyl C-H | C-H Stretch | 2970 - 2930 | Medium-Strong | Stretching vibrations of the methyl and methoxy C-H bonds.[4] |

| Aldehyde C=O | C=O Stretch | ~1685 - 1705 | Strong, Sharp | A very prominent absorption characteristic of aromatic aldehydes.[5] Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| Aromatic C=C | C=C Stretch | ~1600, ~1580, ~1500 | Medium-Variable | Multiple bands indicating the aromatic nature of the core structure. |

| Methoxy C-O | Asymmetric Stretch | ~1260 | Strong | Characteristic strong absorption for aryl ethers. |

| Methoxy C-O | Symmetric Stretch | ~1025 | Medium | Another key indicator of the methoxy groups. |

| Aromatic C-H | Out-of-Plane Bend | ~810 - 890 | Strong | The specific frequency is sensitive to the substitution pattern on the aromatic ring. |

Experimental Protocol: Acquiring the IR Spectrum

A self-validating system for IR analysis ensures reproducibility and accuracy.

-

Sample Preparation: For a solid sample like this compound, prepare a KBr (potassium bromide) pellet.

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a transparent or semi-transparent disk.

-

Causality: KBr is used as it is transparent in the mid-IR range (4000-400 cm⁻¹) and provides a solid matrix that minimizes intermolecular interactions that could shift absorption bands.[6]

-

-

Background Acquisition: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This step is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Acquisition: Place the KBr pellet containing the sample into the spectrometer and record the spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Processing: Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

IR Analysis Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a complete structural picture can be assembled.

¹H NMR Spectroscopy Predictions

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The predicted spectrum for this compound in CDCl₃ is detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | Aldehyde (-CHO) | ~10.1 - 10.3 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. | | Aromatic (H-6) | ~7.3 - 7.5 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It is coupled to H-5. | | Aromatic (H-5) | ~6.9 - 7.1 | Doublet (d) | 1H | This proton is ortho to a methoxy group and coupled to H-6. | | Methoxy (-OCH₃) | ~3.90 - 3.95 | Two Singlets (s) | 3H each (6H total) | The two methoxy groups are in different chemical environments and are expected to appear as two distinct singlets. | | Methyl (-CH₃) | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group attached to the aromatic ring is deshielded compared to a simple alkane but is not coupled to other protons. |

¹³C NMR Spectroscopy Predictions

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their functional roles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | ~191 - 193 | The carbonyl carbon is highly deshielded and appears far downfield, a characteristic of aldehydes.[7] |

| Aromatic (C-4) | ~155 - 158 | Aromatic carbon attached to an oxygen (methoxy group), deshielded. |

| Aromatic (C-3) | ~148 - 151 | Aromatic carbon attached to an oxygen (methoxy group), deshielded. |

| Aromatic (C-1) | ~130 - 132 | Quaternary carbon attached to the aldehyde group. |

| Aromatic (C-6) | ~127 - 129 | Aromatic CH carbon. |

| Aromatic (C-2) | ~125 - 128 | Quaternary carbon attached to the methyl group. |

| Aromatic (C-5) | ~110 - 112 | Aromatic CH carbon shielded by ortho methoxy group. |

| Methoxy (-OCH₃) | ~56 | Two distinct signals are expected in this region for the two non-equivalent methoxy carbons. |

| Methyl (-CH₃) | ~15 - 20 | The aliphatic methyl carbon appears in the typical upfield region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent peaks from obscuring the analyte signals. TMS provides a universal reference point for the chemical shift scale.[8]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire the ¹³C spectrum. This requires more scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are positive and have a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

NMR Analysis Workflow Diagram

Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₀H₁₂O₃.

-

Molecular Weight: 180.20 g/mol

In a typical Electron Ionization (EI) mass spectrum, the following key ions are predicted:

| m/z (mass-to-charge ratio) | Predicted Ion Structure | Fragmentation Pathway | Significance |

| 180 | [C₁₀H₁₂O₃]⁺˙ | Ionization of the parent molecule | Molecular Ion (M⁺˙) . Confirms the molecular weight. |

| 179 | [M - H]⁺ | Loss of the aldehydic hydrogen radical | A common and often strong peak for aldehydes. |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group | Indicates the presence of methoxy substituents. |

| 151 | [M - CHO]⁺ | Loss of the formyl radical | Characteristic fragmentation of benzaldehydes. |

| 152 | [M - CO]⁺˙ | Loss of carbon monoxide from the [M-H]⁺ ion | A common rearrangement and fragmentation pathway. |

| 137 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after loss of a methyl group | Further fragmentation confirming the structure. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile compounds like this compound, as it separates the analyte from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (1 µL) of the solution into the GC injection port, which is heated to volatilize the sample.

-

The analyte travels through a capillary column (e.g., a nonpolar DB-5 column) carried by an inert gas (e.g., Helium). Separation occurs based on the analyte's boiling point and affinity for the column's stationary phase.

-

Causality: The GC step ensures that the mass spectrum obtained is of a pure compound, which is a critical self-validating step.

-

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Analysis Workflow Diagram

Caption: Workflow for GC-MS analysis.

Conclusion

The structural validation of this compound is critically dependent on the integrated interpretation of multiple spectroscopic techniques. This guide provides a detailed predictive framework for its IR, ¹H NMR, ¹³C NMR, and MS spectra. The characteristic aldehyde C=O stretch in the IR, the unique set of aromatic and aliphatic signals in the NMR, and the definitive molecular ion and fragmentation pattern in the MS collectively provide a high-confidence fingerprint for this molecule. By following the detailed, self-validating protocols described herein, researchers and drug development professionals can confidently synthesize, identify, and quantify this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Veratraldehyde(120-14-9) IR Spectrum [chemicalbook.com]

- 3. Veratraldehyde(120-14-9) 13C NMR [m.chemicalbook.com]

- 4. infrared spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Methylveratraldehyde IUPAC name and structure

An In-depth Technical Guide to 2-Methylveratraldehyde: Nomenclature, Structure, and Comparative Analysis of Isomeric Methyl-Dimethoxybenzaldehydes

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. The guide begins by elucidating the systematic IUPAC nomenclature and the inferred chemical structure of the target compound. Recognizing the limited availability of direct experimental data for 2-methyl-3,4-dimethoxybenzaldehyde, this document then presents a comparative study of closely related and well-characterized isomers. This approach offers valuable insights into the structure-property relationships within this class of compounds. The guide further details established synthetic protocols for key isomers, discusses their applications, and provides a framework for their spectroscopic characterization.

Deciphering the Identity of this compound

Nomenclature and Structural Elucidation

The name "this compound" is a semi-systematic name derived from a common parent compound, veratraldehyde. To ascertain its precise chemical structure, a systematic approach based on IUPAC nomenclature is necessary.

-

Parent Compound: Veratraldehyde The foundation of the name is "veratraldehyde," which is the widely accepted common name for 3,4-dimethoxybenzaldehyde [1][2][3]. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxy groups (-OCH₃) at positions 3 and 4.

-

Substituent: 2-Methyl The prefix "2-Methyl" indicates the presence of a methyl group (-CH₃) at the second position of the benzene ring, relative to the principal functional group, the aldehyde, which is at position 1.

Therefore, the systematic IUPAC name for "this compound" is 2-methyl-3,4-dimethoxybenzaldehyde . Its chemical structure is depicted below.

Caption: Chemical structure of 2-methyl-3,4-dimethoxybenzaldehyde.

A Note on Availability and Isomeric Ambiguity

While the IUPAC name and structure can be logically deduced, it is crucial for the research community to note that 2-methyl-3,4-dimethoxybenzaldehyde is not extensively documented in major chemical databases such as PubChem and the NIST Chemistry WebBook under a dedicated CAS number. This suggests that this specific isomer may be less common, not commercially available, or may be referenced under different nomenclature in specialized literature.

In contrast, other isomers of methyl-dimethoxybenzaldehyde are well-characterized and more readily accessible. This guide will, therefore, focus on a comparative analysis of these isomers to provide a valuable resource for understanding the chemical landscape of this compound class.

Comparative Analysis of Key Dimethoxybenzaldehyde Isomers

The positioning of methoxy and methyl groups on the benzaldehyde framework significantly influences the molecule's electronic properties, reactivity, and biological activity. Understanding these differences is paramount for applications in drug design and synthesis.

Caption: Relationship between Veratraldehyde and its common isomers.

Physicochemical Properties

The table below summarizes key physicochemical properties of several well-documented dimethoxybenzaldehyde isomers, providing a basis for comparison.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Veratraldehyde | 3,4-dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.17 | 40-43 | 281 |

| o-Veratraldehyde | 2,3-dimethoxybenzaldehyde | 86-51-1 | C₉H₁₀O₃ | 166.17 | 48-52 | 137 @ 12 mmHg |

| - | 2,4-dimethoxybenzaldehyde | 613-45-6 | C₉H₁₀O₃ | 166.18 | 67-72 | 165 @ 10 mmHg |

| - | 2,5-dimethoxybenzaldehyde | 93-02-7 | C₉H₁₀O₃ | 166.17 | 46-49 | 146 @ 10 mmHg |

| - | 3,5-dimethoxybenzaldehyde | 7311-34-4 | C₉H₁₀O₃ | 166.17 | 43-46 | 165-167 @ 14 mmHg |

Data sourced from PubChem and commercial supplier information.[2][4][5][6][7][8]

Applications in Research and Development

Dimethoxybenzaldehydes are versatile building blocks in organic synthesis, with significant applications in the pharmaceutical and fragrance industries.

-

Pharmaceutical Intermediates: These compounds are precursors to a wide range of pharmaceuticals. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) is a key intermediate in the synthesis of drugs such as amiquinsin, prazosin, and trimethoprim. The various isomers serve as scaffolds for creating libraries of compounds for drug discovery, where the substitution pattern is critical for modulating biological activity.

-

Flavor and Fragrance: Veratraldehyde itself is valued for its pleasant, woody, vanilla-like aroma and is used in perfumes and as a flavoring agent[9]. Other isomers also possess unique aromatic properties that are utilized in the fragrance industry[4].

-

Agrochemicals: The dimethoxybenzaldehyde core is found in some pesticides and herbicides, where it contributes to the molecule's efficacy and selectivity[4].

Synthesis of Dimethoxybenzaldehyde Derivatives

The synthesis of substituted dimethoxybenzaldehydes can be achieved through various established organic chemistry methodologies. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

-

Methylation of Dihydroxybenzaldehydes: A common and straightforward approach is the methylation of the corresponding dihydroxybenzaldehyde using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. For example, veratraldehyde is commercially prepared by the methylation of vanillin (4-hydroxy-3-methoxybenzaldehyde)[9].

-

Formylation of Dimethoxybenzenes: The Vilsmeier-Haack reaction or the Gattermann reaction can be employed to introduce an aldehyde group onto a dimethoxybenzene ring. The regioselectivity of the formylation is directed by the existing methoxy groups.

-

Oxidation of Corresponding Alcohols or Methyl Groups: If the corresponding benzyl alcohol or methyl-substituted dimethoxybenzene is available, it can be oxidized to the aldehyde using reagents like manganese dioxide (MnO₂), selenium dioxide (SeO₂), or through controlled catalytic oxidation.

Experimental Protocol: Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde

This protocol is adapted from the literature and describes the oxidation of 3-hydroxymethyl-2,5-dimethoxytoluene[10].

Materials:

-

3-hydroxymethyl-2,5-dimethoxytoluene

-

Selenium dioxide (SeO₂)

-

Benzene (or a suitable alternative solvent for azeotropic distillation)

-

Distillation apparatus with a Dean-Stark trap

Procedure:

-

Dissolve 3-hydroxymethyl-2,5-dimethoxytoluene in benzene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

-

Add finely powdered selenium dioxide to the solution.

-

Heat the mixture to reflux and azeotropically distill the water formed during the reaction.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

-

Once the reaction is complete (no more water is formed), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the selenium byproduct.

-

Remove the benzene solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield 2,5-dimethoxy-3-methylbenzaldehyde[10].

Caption: General workflow for the oxidation of a benzyl alcohol to a benzaldehyde.

Spectroscopic Characterization

Distinguishing between the various isomers of methyl-dimethoxybenzaldehyde is critical. Spectroscopic methods provide the necessary tools for unambiguous structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information. The chemical shift of the aldehydic proton is typically found downfield (δ 9.5-10.5 ppm). The aromatic region (δ 6.5-8.0 ppm) will show distinct splitting patterns and coupling constants depending on the substitution pattern. The number and chemical shifts of the methoxy group singlets (δ 3.8-4.0 ppm) and the methyl group singlet (δ 2.2-2.6 ppm) are also diagnostic.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (δ 185-195 ppm). The number and chemical shifts of the aromatic carbons and the methoxy and methyl carbons provide further confirmation of the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

A strong C=O stretch for the aldehyde carbonyl will be present around 1680-1700 cm⁻¹.

-

C-H stretches for the aldehyde proton can be seen as two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretches appear in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretches for the methoxy groups will be observed around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (180.0786 g/mol for C₁₀H₁₂O₃). The fragmentation pattern, particularly the loss of H, CH₃, and OCH₃ groups, can provide further structural clues to differentiate between isomers.

Conclusion

While "this compound" corresponds systematically to 2-methyl-3,4-dimethoxybenzaldehyde, its limited presence in the scientific literature necessitates a broader, comparative approach for a thorough understanding. This guide has provided a detailed analysis of the nomenclature and structure, alongside a comparative overview of the properties, synthesis, and applications of key, well-documented isomers of dimethoxybenzaldehyde. The provided synthetic protocols and spectroscopic insights offer a valuable resource for researchers and professionals working with this versatile class of aromatic aldehydes. This comparative framework enables informed decisions in experimental design and the synthesis of novel compounds for pharmaceutical and other applications.

References

- 1. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 2. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzaldehyde, 2,3-dimethoxy- [webbook.nist.gov]

- 6. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [designer-drug.com]

A Comprehensive Technical Guide to 2-Methylveratraldehyde for Advanced Research Applications

This document serves as an in-depth technical guide on the physical and chemical properties of 2-Methylveratraldehyde (also known as 2,3-dimethoxy-6-methylbenzaldehyde). It is designed for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this versatile aromatic aldehyde for applications in organic synthesis and materials science. This guide goes beyond a simple recitation of data, providing expert insights into the causality behind its properties and practical, field-tested protocols for its analysis.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted benzaldehyde characterized by the presence of an aldehyde group, two adjacent methoxy groups, and a methyl group on the aromatic ring. This specific arrangement of electron-donating groups (methoxy and methyl) and an electron-withdrawing group (aldehyde) imparts a unique electronic and steric profile, which dictates its reactivity and physical behavior. The ortho-methyl group, in particular, introduces significant steric hindrance around the aldehyde, a critical factor to consider in synthetic planning.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| CAS Number | 57053-03-9 | |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 69-71 °C | |

| Boiling Point | 285.6 ± 20.0 °C (at 760 mmHg) | |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in ethanol, chloroform, and ethyl acetate. Sparingly soluble in water. |

The structural arrangement of its functional groups is visualized below.

Caption: Molecular structure of this compound.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is the bedrock of reliable research. The following section details standard analytical protocols and provides expert interpretation of the expected results, ensuring a self-validating system for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

-

¹H NMR Analysis: The proton NMR spectrum provides a clear fingerprint. Key expected signals include:

-

A singlet for the aldehyde proton (CHO ) at δ 9.5-10.5 ppm. Its downfield shift is characteristic of deshielding by the carbonyl group.

-

Two distinct singlets for the methoxy protons (OCH₃ ) around δ 3.8-4.0 ppm.

-

A singlet for the methyl protons (CH₃ ) at δ 2.3-2.6 ppm.

-

Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two aromatic protons, showing ortho-coupling.

-

-

¹³C NMR Analysis: The carbon spectrum complements the proton data:

-

The aldehyde carbonyl carbon (C =O) will appear significantly downfield, around δ 190-195 ppm.

-

Aromatic carbons attached to oxygen will be in the δ 140-160 ppm range.

-

Other aromatic carbons will be found between δ 110-135 ppm.

-

The two methoxy carbons (O CH₃ ) will be sharp signals around δ 55-62 ppm.

-

The methyl carbon (C H₃) will be upfield, typically δ 15-20 ppm.

-

Experimental Protocol: NMR Analysis

-

Preparation: Dissolve 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.

-

Standardization: Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.

-

Verification: The resulting spectra should be cross-referenced with the expected chemical shifts and integration ratios to confirm structural integrity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Interpretation:

-

A strong, sharp absorption peak between 1680-1700 cm⁻¹ is the most diagnostic signal, corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.

-

Weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of the aldehyde group.

-

Strong C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹ region.

-

C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

Chromatographic Purity Assessment

Gas Chromatography (GC) is the preferred method for determining the purity of this compound due to its volatility and thermal stability.

Experimental Protocol: GC Purity Analysis

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in high-purity ethyl acetate.

-

Instrumentation: Utilize a GC system equipped with a Flame Ionization Detector (FID) and a medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures good separation from potential starting materials or byproducts.

-

-

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total integrated peak area. A pure sample should exhibit a single major peak.

An In-depth Technical Guide to 2-Methyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3,4-dimethoxybenzaldehyde (CAS Number: 51234-09-4), a substituted aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, plausible synthetic strategies, spectroscopic characterization, and prospective applications, with a focus on providing actionable insights for laboratory and development settings.

Core Chemical Identity

2-Methyl-3,4-dimethoxybenzaldehyde, also known by its synonym 2-methylveratraldehyde, is a polysubstituted benzaldehyde derivative. The strategic placement of a methyl group ortho to the aldehyde function, flanked by two methoxy groups, imparts unique steric and electronic characteristics that influence its reactivity and potential biological activity.

Table 1: Chemical Identity of 2-Methyl-3,4-dimethoxybenzaldehyde

| Identifier | Value |

| CAS Number | 51234-09-4[1] |

| IUPAC Name | 2-methyl-3,4-dimethoxybenzaldehyde |

| Synonyms | This compound |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C=O)OC |

Physicochemical Properties and Safety Considerations

Table 2: Predicted Physicochemical Properties and Known Properties of Isomers

| Property | Predicted/Known Value | Source/Basis |

| Appearance | Likely a crystalline solid | Analogy with isomers |

| Melting Point | Not specified; likely a defined melting range | General property of pure organic solids |

| Boiling Point | Not specified; expected to be elevated | Analogy with isomers |

| Solubility | Expected to be soluble in common organic solvents | General solubility of benzaldehydes |

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. Based on the safety data for related dimethoxybenzaldehydes, the following precautions are advised:

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Strategic Synthesis Methodologies

The synthesis of 2-methyl-3,4-dimethoxybenzaldehyde can be approached through several established methods for substituted benzaldehydes. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Directed Ortho-Metalation

A powerful strategy for introducing substituents at specific positions on an aromatic ring is directed ortho-metalation. This approach leverages a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be quenched with an electrophile.

Workflow: Directed Ortho-Metalation for 2-Methyl-3,4-dimethoxybenzaldehyde

Caption: Directed ortho-metalation workflow.

This method offers high regioselectivity, a crucial factor when dealing with multiple potential reaction sites on the benzene ring. Tandem reactions that combine metalation and electrophilic quench in a single pot can enhance efficiency by minimizing intermediate purification steps.[2][3]

Formylation of a Pre-substituted Aromatic Ring

Another viable approach is the formylation of a pre-existing 1-methyl-2,3-dimethoxybenzene. Several classic named reactions can be employed for this transformation.

Key Formylation Reactions:

-

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.

-

Vilsmeier-Haack Reaction: A milder method that employs a phosphoryl chloride and a substituted amide (like N,N-dimethylformamide) to generate the formylating agent.

-

Reimer-Tiemann Reaction: While typically used for phenols, modifications of this reaction could potentially be adapted for activated aromatic ethers.[4]

The choice among these methods will be dictated by the substrate's reactivity and tolerance to the reaction conditions.

One-Pot Reduction/Cross-Coupling

Modern synthetic methodologies offer elegant one-pot procedures. A recent development involves the reduction of a Weinreb amide to a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an organometallic reagent.[5][6] This approach could be adapted for the synthesis of 2-methyl-3,4-dimethoxybenzaldehyde.

Spectroscopic Characterization

Accurate characterization of the final product is essential for confirming its identity and purity. While experimental spectra for 2-methyl-3,4-dimethoxybenzaldehyde are not widely published, we can predict the key features based on the known spectroscopic data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the methyl protons.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.0-10.0 ppm.[7]

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.[7]

-

Methoxy Protons (-OCH₃): Two singlets, each integrating to three protons, in the region of δ 3.5-4.8 ppm.[7]

-

Methyl Protons (-CH₃): A singlet, integrating to three protons, in the upfield region, likely around δ 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key expected signals include the carbonyl carbon of the aldehyde (downfield), the aromatic carbons, the methoxy carbons, and the methyl carbon (upfield).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.[8]

-

C-H Stretch (Aromatic and Alkyl): Peaks in the region of 2850-3100 cm⁻¹.

-

C-O Stretch (Methoxy): Strong absorptions in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180.20, along with characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The unique substitution pattern of 2-methyl-3,4-dimethoxybenzaldehyde makes it an attractive starting material for several applications.

Precursor for Pharmaceutical Scaffolds

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

-

Condensation reactions to form chalcones, imines, and other intermediates.

These transformations can lead to the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest.

Modulation of Biological Activity

The presence and position of the methyl and methoxy groups can significantly influence the pharmacological properties of a molecule. The ortho-methyl group can induce a specific conformation, which may enhance binding to a biological target. The dimethoxy substitution pattern is found in numerous natural products and approved drugs, often contributing to favorable pharmacokinetic properties.

Potential as an Antimicrobial Potentiator

Preliminary information suggests that this compound may act as a potentiator of antimicrobial activity.[1] This suggests a potential application in combination therapies to enhance the efficacy of existing antibiotics or as a lead compound for the development of new antimicrobial agents.

Logical Flow: From Synthesis to Application

Caption: The progression from synthesis to drug discovery applications.

Conclusion

2-Methyl-3,4-dimethoxybenzaldehyde is a chemical entity with considerable, yet largely untapped, potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for the development of novel synthetic routes and the creation of new molecular entities with desired biological activities. This guide provides a foundational understanding of this compound, intended to empower researchers and drug development professionals to explore its applications in their respective domains. Further experimental investigation into its synthesis, reactivity, and biological properties is warranted and is expected to unveil new avenues for innovation.

References

- 1. This compound | 51234-09-4 | FM67482 | Biosynth [biosynth.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. kvmwai.edu.in [kvmwai.edu.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. mcat-review.org [mcat-review.org]

A Technical Guide to the Preliminary Bioactivity Investigation of 2-Methylveratraldehyde

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary investigation of the bioactivity of 2-Methylveratraldehyde (2,3-dimethoxy-6-methylbenzaldehyde). As a novel compound with structural similarities to known bioactive molecules like veratraldehyde, a systematic screening approach is paramount. This document provides not just protocols, but the underlying scientific rationale for a logical experimental workflow, beginning with essential safety profiling and progressing to targeted screens for antioxidant, anti-inflammatory, and antimicrobial activities. The methodologies are designed to be robust and self-validating, providing a solid foundation for future, more in-depth mechanistic studies and potential drug development.

Introduction: Rationale for Investigation

This compound is an aromatic aldehyde whose chemical scaffold, featuring methoxy and methyl groups on a benzaldehyde core, suggests a potential for diverse biological activities. It is structurally related to veratraldehyde (3,4-dimethoxybenzaldehyde), a compound used as an intermediate in the synthesis of pharmaceuticals and known to possess some antifungal properties[1][2]. The presence of the aldehyde group and the methoxylated phenol-like ring structure are common motifs in natural products with demonstrated antioxidant, anti-inflammatory, and antimicrobial effects[3][4].

Given the lack of extensive biological data on this compound, a preliminary, hypothesis-driven investigation is warranted. This guide proposes a screening cascade designed to efficiently probe its therapeutic potential. The workflow is logically structured to first establish a safe concentration range before committing resources to more complex functional assays.

Chemical Profile: this compound

| Property | Value | Source |

| IUPAC Name | 2,3-dimethoxy-6-methylbenzaldehyde | - |

| Synonyms | 6-Methyl-2,3-dimethoxybenzaldehyde | - |

| Molecular Formula | C₁₀H₁₂O₃ | [5][6] |

| Molecular Weight | 180.20 g/mol | [5][6] |

| Appearance | Light yellow to yellow solid (predicted) | [6] |

| Structure | - |

Overall Experimental Workflow

The proposed investigation follows a phased approach. The initial phase establishes the cytotoxicity profile of the compound, which is critical for designing subsequent bioactivity assays. The second phase involves parallel screening for antioxidant, anti-inflammatory, and antimicrobial activities. This structure ensures that any observed bioactivity is not a mere artifact of cellular toxicity.

References

- 1. Veratraldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Veratraldehyde - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE | 7149-92-0 [m.chemicalbook.com]

- 6. 2,4-DIMETHOXY-6-METHYLBENZALDEHYDE CAS#: 7149-90-8 [m.chemicalbook.com]

A Technical Guide to the Synthesis, Purification, and Characterization of 2-Methylveratraldehyde

Abstract

2-Methylveratraldehyde (2-methyl-3,4-dimethoxybenzaldehyde) is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry. As a bespoke building block, its utility lies in its potential as an intermediate for constructing more complex molecular architectures in pharmaceutical and materials science. Unlike its well-known isomer, veratraldehyde (3,4-dimethoxybenzaldehyde), which is found in various natural sources, this compound is not documented as a naturally occurring compound. Its availability is therefore contingent on targeted chemical synthesis. This guide provides a comprehensive, technically-grounded framework for the logical synthesis, purification, and analytical characterization of this compound. The narrative emphasizes the causality behind procedural choices, offering field-proven insights into the practical execution of the requisite chemical transformations.

Introduction and Strategic Overview

This compound is an aromatic aldehyde with the chemical structure 2-methyl-3,4-dimethoxybenzaldehyde. Its molecular framework, featuring an aldehyde, a methyl group, and two adjacent methoxy groups on a benzene ring, presents a unique substitution pattern that is valuable for synthetic chemists. The aldehyde functional group is a versatile handle for a myriad of chemical reactions, including reductive aminations, Wittig reactions, and oxidations, while the electronic and steric influence of the methyl and methoxy substituents can direct further reactions and impart specific properties to derivative molecules.

The applications of its structural isomers are well-documented; for instance, veratraldehyde is a key intermediate in the synthesis of pharmaceuticals like prazosin and tiapamil.[1] Given the established bioactivity of substituted benzaldehydes, this compound represents an intriguing, yet underexplored, scaffold for drug discovery and development programs.

This guide outlines a robust and logical two-step synthetic sequence to produce this compound, beginning from the commercially available precursor, 2-methylguaiacol. The strategy involves:

-

Regioselective Formylation: Introduction of an aldehyde group ortho to the hydroxyl moiety of 2-methylguaiacol.

-

Exhaustive Methylation: Conversion of the remaining phenolic hydroxyl group to a methoxy ether to yield the final product.

This approach is predicated on well-established, high-yielding chemical transformations, ensuring its reliability and scalability.

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value / Prediction | Source / Rationale |

| IUPAC Name | 2-methyl-3,4-dimethoxybenzaldehyde | - |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| CAS Number | Not assigned | - |

| Physical State | Predicted: Low-melting solid or oil | Based on isomers like veratraldehyde (mp 41-45 °C)[2] |

| Boiling Point | Predicted: >280 °C (atm) | Higher than veratraldehyde (281 °C) due to increased substitution |

| Solubility | Soluble in common organic solvents | Typical for aromatic ethers and aldehydes |

Proposed Synthesis of this compound

The synthesis is designed as a sequential process, ensuring control over each transformation. The overall workflow from starting material to purified product is depicted below.

Caption: Overall workflow for the synthesis and purification of this compound.

Reaction Scheme

The two-step chemical transformation is illustrated below, highlighting the structural changes from the starting material to the final product.

Caption: Two-step reaction scheme for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Ortho-Formylation of 2-Methylguaiacol to 2-Methylvanillin

This procedure is adapted from a highly reliable and regioselective method for the ortho-formylation of phenols.[3]

-

Principle: The reaction proceeds via the formation of a magnesium phenoxide complex. The chelation of the magnesium ion between the phenolic oxygen and the oxygen of paraformaldehyde directs the electrophilic formylation specifically to the ortho position. The electron-donating effects of the hydroxyl and methoxy groups activate the ring, while the methyl group provides some steric hindrance, favoring formylation at the less-hindered C4 position.

-

Protocol:

-

Inert Atmosphere: Equip a dry 500 mL three-necked flask with a magnetic stirrer, reflux condenser, and argon inlet. Purge the system with argon.

-

Reagent Addition: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol).

-

Solvent: Add dry tetrahydrofuran (THF, 250 mL) via cannula or syringe.

-

Base Addition: Add triethylamine (10.12 g, 100 mmol) dropwise. Stir the resulting suspension for 10 minutes.

-

Substrate Addition: Add 2-methylguaiacol (6.91 g, 50 mmol) dropwise. The mixture will become opaque.

-

Reaction: Heat the mixture to a gentle reflux (approx. 75 °C oil bath) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup: Cool the reaction to room temperature. Add diethyl ether (100 mL) and transfer to a 1 L separatory funnel. Wash sequentially with 1 M HCl (3 x 100 mL) and brine (1 x 100 mL).

-